molecular formula C16H24N4O B10992979 N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B10992979
M. Wt: 288.39 g/mol
InChI Key: JUMZBRSFTKABQB-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound that features a cyclohexene ring, a pyrimidine ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexenyl ethyl intermediate: This can be achieved through the hydrogenation of cyclohexene with ethyl bromide in the presence of a palladium catalyst.

    Synthesis of the pyrimidinylamino intermediate: This involves the reaction of pyrimidine with an amine group under basic conditions.

    Coupling reaction: The final step involves coupling the cyclohexenyl ethyl intermediate with the pyrimidinylamino intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide can be compared with similar compounds such as:

    N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyridinylamino)butanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrazinylamino)butanamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C16H24N4O/c21-15(17-13-9-14-6-2-1-3-7-14)8-4-10-18-16-19-11-5-12-20-16/h5-6,11-12H,1-4,7-10,13H2,(H,17,21)(H,18,19,20)

InChI Key

JUMZBRSFTKABQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCNC2=NC=CC=N2

Origin of Product

United States

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